REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][O:7][C:8](=[O:20])[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([CH3:19])(=[O:18])=[O:17])=[CH:12][CH:11]=1.[CH:21]1([CH2:26]I)[CH2:25][CH2:24][CH2:23][CH2:22]1>C1COCC1.COC1SC(=O)N(CSP(OC)(OC)=S)N=1>[CH3:6][O:7][C:8](=[O:20])[CH:9]([C:10]1[CH:11]=[CH:12][C:13]([S:16]([CH3:19])(=[O:17])=[O:18])=[CH:14][CH:15]=1)[CH2:26][CH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1
|
Name
|
|
Quantity
|
5.47 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
COC1=NN(C(=O)S1)CSP(=S)(OC)OC
|
Name
|
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
COC1=NN(C(=O)S1)CSP(=S)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction is stirred for 90 min further
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
the reaction is stirred for 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
After 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (EtOAc) and brine
|
Type
|
CUSTOM
|
Details
|
the organic solution is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed on silica (eluent: 5%→25% EtOAc in hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1CCCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |